molecular formula C22H25NO2 B2838795 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine CAS No. 1207017-36-4

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine

Cat. No.: B2838795
CAS No.: 1207017-36-4
M. Wt: 335.447
InChI Key: KGGZBPPUGFXNGZ-UHFFFAOYSA-N
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Description

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is a complex organic compound with the molecular formula C22H25NO2 and a molecular weight of 335.447. This compound features a pyrrolidine ring and a tetrahydropyran ring, both of which are substituted with phenyl groups. The presence of these aromatic rings and heterocyclic structures makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure suggests it may interact with biological molecules, making it a candidate for studies in drug design and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(tetrahydro-2H-pyran-4-yl)ethanone with phenylpyrrolidine under specific conditions. The keto carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can be reacted with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .

Chemical Reactions Analysis

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The phenyl groups and heterocyclic rings may facilitate binding to specific sites, influencing biological pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine include:

  • 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-2-phenyl-ethanone
  • 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-propan-1-one
  • 3-oxo-3-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester

These compounds share structural similarities, such as the presence of tetrahydropyran and phenyl groups, but differ in their specific substituents and functional groups. The unique combination of pyrrolidine and tetrahydropyran rings in this compound distinguishes it from these related compounds.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-21(23-14-11-19(17-23)18-7-3-1-4-8-18)22(12-15-25-16-13-22)20-9-5-2-6-10-20/h1-10,19H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZBPPUGFXNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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